REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][S:5][CH2:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.CC(C)([O-])C.[K+].CN(P(N(C)C)(N(C)C)=O)C.O>O1CCCC1.C(OCC)C>[N:9]1[CH:10]=[CH:11][CH:12]=[C:7]([CH:6]2[CH2:2][CH2:3][CH2:4][S:5]2)[CH:8]=1 |f:1.2|
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Name
|
pyrid-3-yl-methyl 3-chloropropyl sulphide
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
ClCCCSCC=1C=NC=CC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
77 mL
|
Type
|
reactant
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
410 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at a temperature of about 20° C. the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 32° C.
|
Type
|
EXTRACTION
|
Details
|
After decantation, the aqueous phase is re-extracted with diethyl ether (200 cc)
|
Type
|
WASH
|
Details
|
The combined ether phases are washed three times with distilled water (2100 cc in total)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 45° C
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C1SCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |